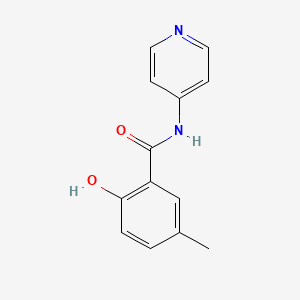![molecular formula C28H30ClN5O2S B2726833 N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-15-1](/img/structure/B2726833.png)
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a chemical compound with the linear formula C33H28N8O2S2 . It has a molecular weight of 632.772 .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula, C33H28N8O2S2 . It contains an adamantane-1-carboxamide group attached to a triazole ring, which is further connected to an anilino-oxoethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 632.772 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.Aplicaciones Científicas De Investigación
Catalytic Synthesis and Modification
Researchers have developed methods for the synthesis of N-aryl(benzyl)adamantane-1-carboxamides, highlighting the catalytic roles of certain reagents in enhancing the yields of adamantane derivatives (Shishkin et al., 2020). Such methodologies pave the way for the synthesis of compounds like N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, offering insights into the manipulation of adamantane-based compounds for specific scientific applications.
Structural Characterization and Material Applications
The synthesis and characterization of new polyamide-imides containing pendent adamantyl groups highlight the material applications of adamantane derivatives (Liaw & Liaw, 2001). These polymers, known for their high thermal stability and mechanical strength, demonstrate the utility of adamantane-based compounds in creating advanced materials with desirable properties.
Antimicrobial Activity
Adamantane derivatives have been synthesized and evaluated for their antimicrobial properties, revealing broad-spectrum antibacterial capabilities (Al-Wahaibi et al., 2020). Such research underscores the potential of this compound and related compounds in the development of new antimicrobial agents.
Synthesis Methods and Optimization
Efficient synthesis methods for adamantane derivatives, including the use of amidation and N-alkylation, demonstrate the feasibility of producing complex molecules like this compound with good yield and purity (Su et al., 2011). This research is crucial for scaling up the production of such compounds for further study and application.
Pharmaceutical Intermediates and Drug Design
The synthesis of adamantane derivatives as pharmaceutical intermediates opens up possibilities for their use in drug design and synthesis. The manipulation of adamantane's structure to yield compounds with specific pharmacological activities is a key area of interest (You, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O2S/c29-22-8-4-5-9-23(22)34-24(32-33-27(34)37-17-25(35)31-21-6-2-1-3-7-21)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQAFZDBHESFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

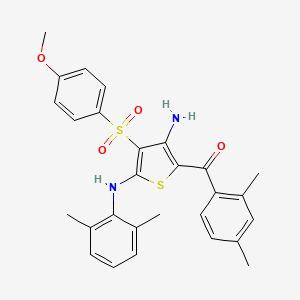

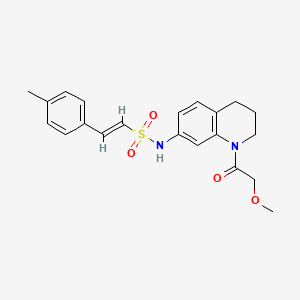
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
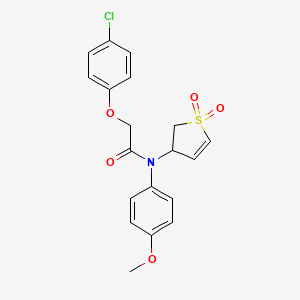
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)
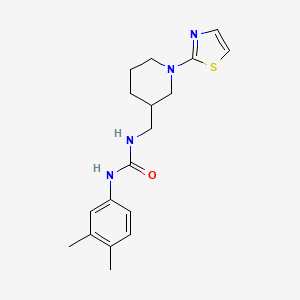
![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)
![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
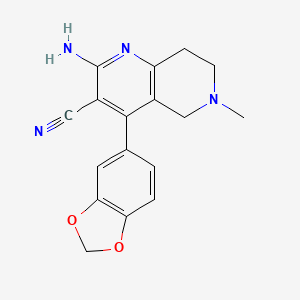
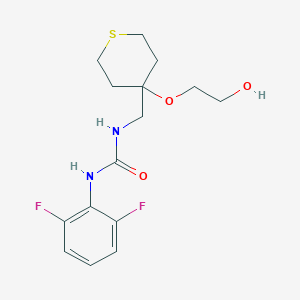
![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)
